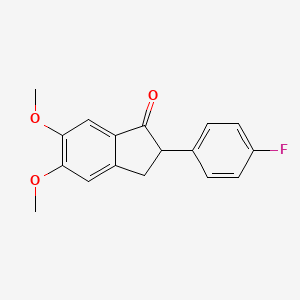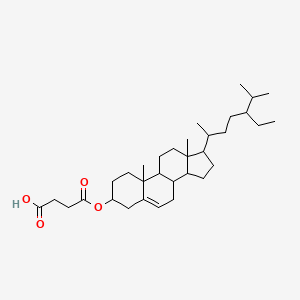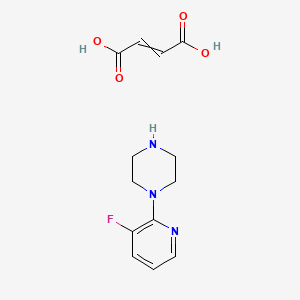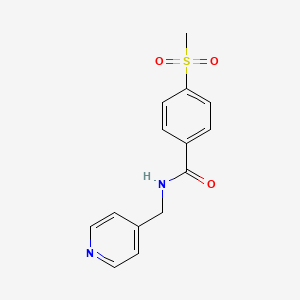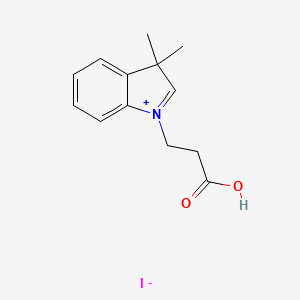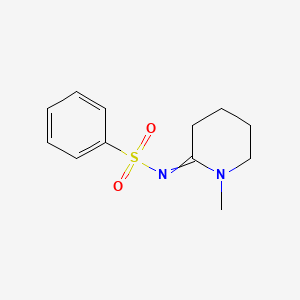
N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzenesulfonamide moiety, which is a benzene ring bonded to a sulfonamide group.
Preparation Methods
The synthesis of N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide typically involves the reaction of 1-methylpiperidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene .
Chemical Reactions Analysis
N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry:
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of enzyme activity and inhibition.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals, serving as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the enzyme targeted and the biological context .
Comparison with Similar Compounds
N-(1-Methylpiperidin-2-ylidene)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-Phenylbenzenesulfonamide: Similar in structure but lacks the piperidine ring, making it less effective as an enzyme inhibitor.
N-(4-Methylpiperidin-2-ylidene)benzenesulfonamide: Similar structure with a different substitution on the piperidine ring, which can affect its binding affinity and specificity for certain enzymes.
The unique combination of the piperidine ring and the benzenesulfonamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
84484-12-8 |
|---|---|
Molecular Formula |
C12H16N2O2S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
N-(1-methylpiperidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14-10-6-5-9-12(14)13-17(15,16)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
PWVQINOBXHREJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


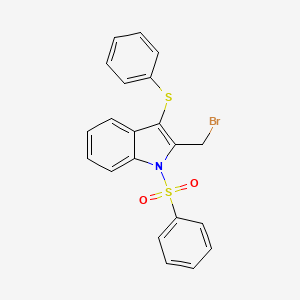
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
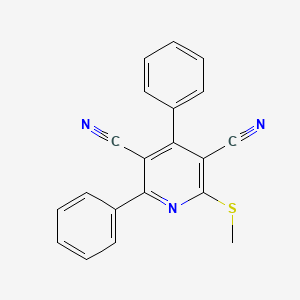
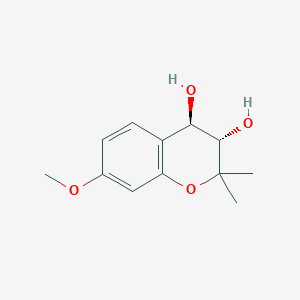

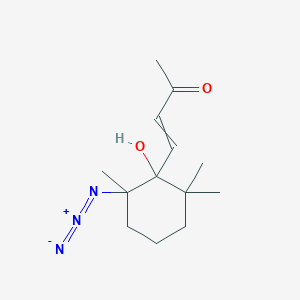
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)
